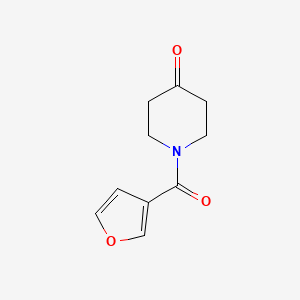

1-(Furan-3-carbonyl)piperidin-4-one

Description

Significance of Piperidin-4-one Core Structures in Contemporary Chemical Research

The piperidin-4-one nucleus is a well-established and highly valued pharmacophore in drug discovery and development. nih.govnih.gov This six-membered nitrogen-containing heterocycle serves as a versatile intermediate for the synthesis of a vast array of biologically active molecules. nih.gov Its structural features allow for extensive functionalization at the nitrogen atom and the carbon atoms of the ring, enabling chemists to fine-tune the steric and electronic properties of the resulting derivatives. chemrevlett.com

Substituted piperidin-4-ones are integral components of numerous compounds that exhibit a broad spectrum of pharmacological activities, including but not limited to:

Anticancer nih.gov

Antiviral (including anti-HIV) nih.gov

Analgesic chemrevlett.com

Antihypertensive chemrevlett.com

Central Nervous System (CNS) depressant activities chemrevlett.com

The synthetic accessibility of the piperidin-4-one core, often through multicomponent reactions like the Mannich condensation, further enhances its appeal as a foundational scaffold for creating libraries of diverse compounds for high-throughput screening. chemrevlett.comresearchgate.net

The Role of Furan-Containing Moieties in Heterocyclic Chemistry

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is another key building block in medicinal chemistry. utripoli.edu.ly Its presence in a molecule can significantly influence its biological profile. The oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with biological targets. organic-chemistry.org Furan derivatives are found in a multitude of natural products and have been incorporated into various drugs, demonstrating a wide range of biological effects. utripoli.edu.ly

The electrophilic substitution reactivity of the furan ring is generally higher than that of benzene, making it a versatile handle for further chemical modification. organic-chemistry.org This reactivity, combined with its stability and ability to modulate the physicochemical properties of a molecule, makes the furan moiety a desirable component in the design of new chemical entities. utripoli.edu.ly

Positioning of 1-(Furan-3-carbonyl)piperidin-4-one within Privileged Chemical Scaffolds for Academic Investigation

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. These scaffolds serve as fertile starting points for the development of new therapeutic agents. By combining the piperidin-4-one core, a known versatile pharmacophore, with the furan moiety, another biologically significant heterocycle, the compound this compound can be classified as a privileged scaffold for academic investigation.

The fusion of these two rings via a stable amide linkage creates a rigidified structure with specific three-dimensional geometry. The carbonyl group of the amide bond, the ketone at the 4-position of the piperidine (B6355638) ring, and the furan's oxygen atom all provide potential hydrogen bond acceptor sites. The furan ring itself offers a site for aromatic interactions. This collection of features suggests that this compound and its derivatives could interact with a variety of biological macromolecules, making it an attractive target for library synthesis and screening against diverse protein families.

Overview of Research Directions for this compound and Related Analogues

Given the established importance of its constituent parts, research involving this compound is primarily directed at its use as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ketone and the furan ring are key sites for chemical elaboration.

Table 1: Potential Research Trajectories for this compound

| Research Direction | Description | Potential Applications |

|---|---|---|

| Derivatization of the Ketone Group | The ketone at the 4-position can be converted into a variety of other functional groups, such as amines, oximes, hydrazones, or spirocyclic systems. This allows for the introduction of diverse substituents to explore structure-activity relationships. chemrevlett.comresearchgate.net | Development of novel enzyme inhibitors, receptor antagonists, or CNS agents. |

| Functionalization of the Furan Ring | The furan ring can undergo electrophilic substitution reactions, allowing for the attachment of various groups to modulate the electronic and steric properties of the molecule. | Fine-tuning of biological activity and pharmacokinetic properties. |

| Use as an Intermediate | The entire molecule serves as a scaffold for the synthesis of more elaborate structures. For example, the piperidine nitrogen can be further functionalized, or the ketone can be used as a handle to build larger molecular architectures. | Creation of compound libraries for screening against various diseases, including cancer and infectious diseases. |

| Synthesis of Complex Heterocycles | The compound can be a precursor for creating fused heterocyclic systems, potentially leading to novel chemical space with unique biological activities. For instance, derivatives like 1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione have been synthesized. nih.gov | Discovery of new classes of biologically active compounds. |

A plausible synthetic route to this compound involves the acylation of piperidin-4-one with furan-3-carbonyl chloride. This is a standard amide bond formation reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.

Table 2: General Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 108206-23-1 | ontosight.ai |

| Molecular Formula | C₁₀H₁₁NO₃ | ontosight.ai |

| Molecular Weight | 193.20 g/mol | ontosight.ai |

While specific, detailed spectroscopic data from peer-reviewed research articles are not widely available for this exact compound, the expected spectral characteristics can be inferred from its structure. The ¹H NMR spectrum would show characteristic signals for the furan ring protons and the piperidine ring protons. The ¹³C NMR would display signals for the ketone and amide carbonyl carbons, as well as for the carbons of the two heterocyclic rings. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight.

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-3-carbonyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-1-4-11(5-2-9)10(13)8-3-6-14-7-8/h3,6-7H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJXEQLAOYOSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108206-23-1 | |

| Record name | 1-(furan-3-carbonyl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of 1-(Furan-3-carbonyl)piperidin-4-one

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org The primary disconnection for this compound is the amide bond, a common and logical first step in the retrosynthesis of amides. amazonaws.comyoutube.com This leads to two key synthons: a piperidin-4-one cation and a furan-3-carboxylate anion. The corresponding synthetic equivalents are piperidin-4-one and a furan-3-carboxylic acid derivative, such as furan-3-carbonyl chloride or furan-3-carboxylic acid itself.

A graphical representation of the retrosynthetic analysis is shown below:

This primary disconnection suggests that the most straightforward synthesis would involve the acylation of piperidin-4-one with a suitable furan-3-carboxylic acid derivative. Further disconnection of the piperidin-4-one ring can also be envisioned, leading to acyclic precursors that can be cyclized to form the desired heterocycle. dtic.milyoutube.com

Direct Synthetic Approaches

Direct synthetic approaches to this compound primarily revolve around the formation of the amide bond between the piperidin-4-one nitrogen and the furan-3-carbonyl moiety.

N-Acylation Reactions Utilizing Furan-3-carboxylic Acid Derivatives

A common and effective method for the synthesis of this compound is the N-acylation of piperidin-4-one with an activated derivative of furan-3-carboxylic acid. Furan-3-carbonyl chloride is a frequently used acylating agent. vulcanchem.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct and facilitate the nucleophilic attack of the piperidine (B6355638) nitrogen.

A typical reaction scheme is as follows:

Piperidin-4-one + Furan-3-carbonyl chloride → this compound + HCl

This method is often high-yielding and proceeds under mild conditions. The choice of solvent can vary, with dichloromethane (B109758) being a common option. psecommunity.org

Catalyst-Mediated Acylation Protocols

While the use of acyl chlorides is effective, the generation of stoichiometric amounts of waste (hydrochloric acid) is a drawback from a green chemistry perspective. ucl.ac.uk Catalyst-mediated acylation protocols offer a more atom-economical alternative by enabling the direct coupling of furan-3-carboxylic acid with piperidin-4-one.

Common coupling reagents used for amide bond formation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.ukmdpi.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

| Coupling Reagent | Description |

| EDCI | A water-soluble carbodiimide (B86325) that facilitates amide bond formation by activating the carboxylic acid. |

| HATU | A highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields. |

| CDI | Carbonyldiimidazole is another effective coupling agent for amide synthesis. mdpi.com |

The general mechanism involves the formation of an activated ester intermediate, which then reacts with piperidin-4-one to form the desired amide. The use of additives like hydroxybenzotriazole (B1436442) (HOBt) can suppress side reactions and improve yields. mdpi.com

Multi-Component Reactions for Piperidin-4-one Ring Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient route to complex molecules like substituted piperidin-4-ones. rsc.org The Mannich reaction, a classic example of an MCR, can be employed to construct the piperidin-4-one ring system. chemrevlett.com

A potential three-component Mannich-type reaction for a substituted piperidin-4-one could involve an aldehyde, an amine, and a ketone. rsc.org While a direct three-component synthesis of this compound itself is not commonly reported, the piperidin-4-one core can be synthesized via such methods, followed by N-acylation with a furan-3-carbonyl derivative.

Cyclization Reactions for the Formation of the Piperidinone Heterocycle

An alternative to direct acylation of a pre-formed piperidin-4-one ring is the construction of the heterocycle through cyclization of an appropriately functionalized acyclic precursor. Several cyclization strategies are available for the synthesis of piperidin-4-ones. nih.govresearchgate.netorganic-chemistry.org

One common method involves the Dieckmann condensation of a diester. dtic.mil For instance, the addition of a primary amine to two equivalents of an acrylate (B77674) ester, followed by an intramolecular Dieckmann condensation, can yield a 4-oxopiperidine-3-carboxylate, which can then be decarboxylated. youtube.com

Another approach is the intramolecular hydroamination of an aminoalkene, catalyzed by transition metals like rhodium. organic-chemistry.org Radical cyclizations of unsaturated amines or amides also provide a pathway to the piperidine ring system. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. acs.org For the synthesis of this compound, several aspects of green chemistry can be considered.

Atom Economy: Direct catalytic amidation of furan-3-carboxylic acid with piperidin-4-one is more atom-economical than using an acyl chloride, as the only byproduct is water. ucl.ac.uk

Use of Safer Solvents: The use of greener solvents, such as cyclopentyl methyl ether (CPME), is being explored as an alternative to traditional organic solvents. nih.gov

Catalysis: The use of catalytic methods, both chemical and enzymatic, is a cornerstone of green chemistry. ucl.ac.uknih.govrsc.org Biocatalytic methods using enzymes like lipases can offer high selectivity and operate under mild, environmentally benign conditions. nih.govrsc.org

Waste Reduction: Avoiding the use of stoichiometric activating reagents and protecting groups minimizes waste generation. ucl.ac.uk

Enzymatic amidation, for example, using Candida antarctica lipase (B570770) B (CALB), has been shown to be an efficient and sustainable method for forming amide bonds without the need for additives. nih.gov

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions are gaining prominence in green chemistry as they reduce waste and can sometimes accelerate reaction rates. nih.gov For the synthesis of this compound, a solvent-free approach can be conceptualized by the direct reaction of piperidin-4-one with furan-3-carbonyl chloride or furan-3-carboxylic acid in the presence of a solid-supported catalyst or by using a grinding method. nih.gov

While specific data for the solvent-free synthesis of this exact compound is not extensively documented in peer-reviewed literature, analogous solvent-free amidations provide a strong basis for its feasibility. For instance, the condensation of aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines has been successfully performed under solvent-free conditions with high yields. nih.gov

Table 1: Analogous Solvent-Free Amide Synthesis Data

| Reactant A | Reactant B | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoic Acid | Aniline | Grinding, Catalyst (Silica Gel) | 92 | mdpi.com |

| 4-Nitrobenzoic Acid | Benzylamine | Grinding, 100°C | 88 | nih.gov |

| Furan-2-carboxylic acid | Furfurylamine | Microwave, Solvent-free, Ceric Ammonium Nitrate | ~90 (estimated) | nih.govtandfonline.com |

Based on these analogous reactions, a plausible solvent-free synthesis of this compound could involve grinding piperidin-4-one with furan-3-carboxylic acid and a suitable coupling agent or dehydrating agent.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.gov The application of microwave irradiation to the synthesis of amides from carboxylic acids and amines is well-documented. nih.gov

For the synthesis of this compound, a microwave-assisted approach would typically involve the reaction of furan-3-carboxylic acid with piperidin-4-one in the presence of a coupling agent and a suitable solvent that absorbs microwave radiation efficiently. A study on the microwave-assisted synthesis of amide derivatives containing furan (B31954) rings demonstrated the effectiveness of this technique, using coupling reagents like DMT/NMM/TsO− or EDC. tandfonline.com Although this study did not synthesize the exact target compound, it provides a strong foundation for its microwave-assisted preparation.

Table 2: Microwave-Assisted Synthesis of Furan-Containing Amides

| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Furoic Acid | Furfurylamine | DMT/NMM/TsO− | Acetonitrile (B52724) | 15 | 95 | tandfonline.com |

| 2-Furoic Acid | Furfurylamine | EDC | Dichloromethane | 30 | 85 | tandfonline.com |

| Benzoic Acid | Aniline | CAN (catalyst) | Solvent-free | 60 | 98 | nih.gov |

These findings suggest that a microwave-assisted synthesis of this compound from furan-3-carboxylic acid and piperidin-4-one could be achieved in high yield with significantly reduced reaction times.

Stereoselective Synthesis and Chiral Induction Approaches

The synthesis of specific stereoisomers of piperidin-4-one derivatives is of significant interest in medicinal chemistry, as different enantiomers or diastereomers can exhibit distinct biological activities. researchgate.net While information on the stereoselective synthesis specifically targeting this compound is limited, general strategies for the stereoselective synthesis of substituted piperidin-4-ones can be considered.

One common approach involves the use of chiral auxiliaries or catalysts. For instance, a modular and stereoselective synthesis of substituted piperidin-4-ols has been developed via a gold-catalyzed cyclization of N-homopropargyl amides, which could be adapted for the synthesis of chiral piperidin-4-one precursors. nih.gov Another strategy involves the stereoselective reduction of a corresponding pyridinium (B92312) salt.

A review of synthetic methods for piperidin-4-ones highlights various stereoselective approaches, including the use of chiral starting materials or asymmetric catalysis. researchgate.net For example, the synthesis of novel cyanoacetyl hydrazones of 3-alkyl-2,6-diarylpiperidin-4-ones has been achieved stereoselectively. researchgate.net Although not directly applied to the target compound, these methodologies provide a conceptual framework for achieving chirality in the piperidine ring of this compound.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and reaction times. For the synthesis of this compound via acylation, several parameters can be optimized.

Key Optimization Parameters:

Coupling Agent: The choice of coupling agent for the amidation of furan-3-carboxylic acid with piperidin-4-one is critical. Common coupling agents include carbodiimides (e.g., EDC, DCC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU).

Base: An organic or inorganic base is typically required to neutralize the acid formed during the reaction and to deprotonate the piperidin-4-one hydrochloride salt. Common bases include triethylamine, diisopropylethylamine, and potassium carbonate.

Solvent: The solvent can influence reaction rates and solubility of reactants. Dichloromethane, chloroform, dimethylformamide (DMF), and acetonitrile are commonly used.

Temperature and Reaction Time: These parameters are often interdependent and need to be optimized to ensure complete reaction without decomposition of reactants or products.

A study on the synthesis of a related compound, 1-(furan-3-carbonyl)piperidine-4-carboxylic acid, suggests a straightforward reaction between piperidine-4-carboxylic acid and furan-3-carbonyl chloride in the presence of a base. vulcanchem.com This indicates that the acylation of the piperidine nitrogen with furan-3-carbonyl chloride is a viable and efficient method.

Table 3: Illustrative Optimization of Acylation Reaction Conditions

| Coupling Agent/Method | Base | Solvent | Temperature (°C) | Yield (%) | Reference (Analogous Reactions) |

|---|---|---|---|---|---|

| Furan-3-carbonyl chloride | Triethylamine | Dichloromethane | 0 to RT | >90 (estimated) | vulcanchem.com |

| Furan-3-carboxylic acid/EDC | DMAP | DMF | RT | 85-95 (typical) | tandfonline.com |

| Furan-3-carboxylic acid/HATU | DIPEA | DMF | RT | 90-98 (typical) | google.com |

| Furan-3-carbonyl chloride | Pyridine | Toluene | Reflux | Moderate-Good |

The data from analogous reactions suggest that high yields of this compound can be achieved by carefully selecting the coupling agent, base, and solvent, with room temperature reactions often being sufficient.

Chemical Reactivity and Derivatization Pathways

Transformations at the Piperidin-4-one Carbonyl Moiety

The ketone functional group at the C-4 position of the piperidine (B6355638) ring is a versatile handle for numerous chemical modifications. Its electrophilic carbon atom is susceptible to attack by a wide array of nucleophiles, and the adjacent α-carbons offer pathways for enolate-based reactions.

Nucleophilic Additions and Reductions

The carbonyl group readily undergoes nucleophilic addition, which changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. researchgate.net A key transformation in this class is reduction, where the ketone is converted to a secondary alcohol. This is typically achieved using hydride-reducing agents.

A more synthetically valuable pathway is reductive amination. This one-pot reaction involves the initial condensation of the ketone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. unimi.itrsc.orgunive.it This method is highly efficient for producing N-substituted 4-aminopiperidine (B84694) derivatives. The process is often catalyzed by a mild acid to facilitate the initial imine formation. unimi.itunive.it

| Amine Reactant | Reducing Agent | Potential Product |

|---|---|---|

| Ammonia | Sodium triacetoxyborohydride | (4-aminopiperidin-1-yl)(furan-3-yl)methanone |

| Methylamine | Sodium cyanoborohydride | (furan-3-yl)(4-(methylamino)piperidin-1-yl)methanone |

| Benzylamine | Sodium borohydride | (4-(benzylamino)piperidin-1-yl)(furan-3-yl)methanone |

| Aniline | Catalytic Hydrogenation (H₂, Pd/C) | (furan-3-yl)(4-(phenylamino)piperidin-1-yl)methanone |

Knoevenagel Condensations and Alpha-Functionalization Reactions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl group reacts with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as an amine. wikipedia.orgsigmaaldrich.com The piperidin-4-one moiety of the title compound can serve as the carbonyl component in this reaction. The reaction with compounds like malononitrile (B47326) or diethyl malonate would proceed through a nucleophilic addition followed by dehydration to yield a 4-alkylidene-piperidine derivative, creating a new carbon-carbon double bond. wikipedia.org

Alpha-functionalization involves the reaction of an enolate, formed by deprotonation of the α-carbon (C-3 or C-5 of the piperidine ring) with a suitable base. This enolate can then react with various electrophiles. rsc.org Alkylation at the α-position can be achieved by treating the ketone with a base like lithium diisopropylamide (LDA) followed by an alkyl halide, leading to the introduction of an alkyl group at the C-3 position. rsc.org

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Knoevenagel Condensation | Malononitrile, Piperidine (catalyst) | 2-(1-(furan-3-carbonyl)piperidin-4-ylidene)malononitrile |

| Knoevenagel Condensation | Diethyl malonate, Sodium ethoxide | Diethyl 2-(1-(furan-3-carbonyl)piperidin-4-ylidene)malonate |

| Alpha-Alkylation | 1. LDA; 2. Methyl iodide | 1-(furan-3-carbonyl)-3-methylpiperidin-4-one |

| Alpha-Acylation | 1. NaH; 2. Benzoyl chloride | 3-benzoyl-1-(furan-3-carbonyl)piperidin-4-one |

Formation of Imines and Oxime Derivatives

The carbonyl group can react with primary amines under dehydrating conditions to form imines (Schiff bases). This reaction is typically reversible and is often the first step in reductive amination.

A related and important transformation is the formation of oximes through condensation with hydroxylamine (B1172632) (NH₂OH). acs.org This reaction is very general for aldehydes and ketones and results in the replacement of the carbonyl oxygen with a =N-OH group. acs.org The resulting oximes are often stable, crystalline solids and can serve as intermediates for further reactions, such as the Beckmann rearrangement or reduction to amines. The formation of 1-(furan-3-carbonyl)piperidin-4-one oxime would proceed by reacting the ketone with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine.

Reactions Involving the Piperidine Nitrogen Atom

The nitrogen atom within the piperidine ring of this compound is part of a tertiary amide functional group. This structural feature significantly influences its reactivity compared to a simple tertiary amine.

N-Alkylation and N-Acylation Reactions (Secondary to Initial Synthesis)

The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization drastically reduces the nucleophilicity and basicity of the nitrogen atom. Consequently, this compound is generally unreactive towards further N-alkylation or N-acylation under standard electrophilic conditions. Such transformations are typically carried out on the piperidin-4-one precursor before the introduction of the furan-3-carbonyl group.

Quaternization Strategies

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium (B1175870) salt, a permanently charged cation. wikipedia.orgunacademy.com This reaction, often called the Menshutkin reaction, requires a nucleophilic tertiary amine to attack an alkyl halide. tue.nl Due to the non-nucleophilic nature of the amide nitrogen in this compound, it does not undergo quaternization with alkyl halides under typical reaction conditions. The electron-withdrawing effect of the carbonyl group prevents the nitrogen from acting as the nucleophile required for the Sₙ2 displacement on an alkyl halide. Therefore, the formation of a quaternary ammonium salt at the piperidine nitrogen of the title compound is not a feasible synthetic pathway.

Reactivity of the Furan (B31954) Ring and Carbonyl Linker

The furan moiety and the adjacent carbonyl group are electronically linked, influencing each other's reactivity. The furan ring can participate in electrophilic aromatic substitution, while the amide linkage can undergo modifications such as reduction.

The furan ring is an electron-rich aromatic system, generally susceptible to electrophilic aromatic substitution (EAS). dtic.mil However, the furan-3-carbonyl group acts as a deactivating, electron-withdrawing group, which generally directs incoming electrophiles to the C2 and C5 positions of the furan ring. Standard electrophilic substitution reactions like nitration, halogenation, and sulfonation can be envisioned at these positions, although the deactivated nature of the ring may require harsher reaction conditions compared to unsubstituted furan. youtube.com

For instance, nitration would likely proceed using a mild nitrating agent to avoid degradation of the furan ring. Halogenation, such as bromination, could be achieved using N-bromosuccinimide (NBS). The directing effect of the 3-carbonyl group would favor substitution at the less sterically hindered C5 position over the C2 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagent | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 1-((5-Nitro-3-furanyl)carbonyl)piperidin-4-one |

| Bromination | NBS | 1-((5-Bromo-3-furanyl)carbonyl)piperidin-4-one |

| Acylation | Acyl chloride/Lewis acid | 1-((5-Acyl-3-furanyl)carbonyl)piperidin-4-one |

Note: These are predicted outcomes based on general principles of furan chemistry and have not been empirically validated in all cases for this specific molecule.

The amide carbonyl group is a key linker that can be subjected to various chemical modifications. One of the most significant transformations is its reduction.

Reduction of the Amide Carbonyl:

The amide can be reduced to the corresponding amine, converting the furan-3-carbonyl moiety into a (furan-3-yl)methyl group. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction effectively removes the carbonyl oxygen, yielding 1-((furan-3-yl)methyl)piperidin-4-one. This transformation is useful for altering the electronic properties and conformational flexibility of the molecule.

Table 2: Reduction of the Amide Linkage

| Starting Material | Reagent | Product |

| This compound | LiAlH₄ | 1-((Furan-3-yl)methyl)piperidin-4-one |

Annulation and Ring Expansion Reactions to Form Fused Heterocycles

The piperidin-4-one core is a versatile building block for the construction of fused heterocyclic systems through annulation and ring expansion reactions. These reactions can lead to novel scaffolds with potential applications in medicinal chemistry.

Annulation Reactions:

The ketone functionality at the C4 position of the piperidine ring can be used to build an additional ring. For example, the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, can be employed. Reacting this compound with an α,β-unsaturated ketone, such as methyl vinyl ketone, under basic conditions could lead to the formation of a fused six-membered ring.

Ring Expansion Reactions:

The six-membered piperidine ring can be expanded to a seven-membered ring, such as a diazepine. The Schmidt reaction, which involves treating a ketone with hydrazoic acid (HN₃) in the presence of a strong acid, can facilitate this transformation. researchgate.net In the case of N-alkyl-4-piperidones, this reaction has been shown to yield N¹-alkyl-1,4-diazepin-5-ones. researchgate.net By analogy, treating this compound with sodium azide (B81097) and a strong acid could yield the corresponding 1-(furan-3-carbonyl)-1,4-diazepin-5-one.

Table 3: Examples of Annulation and Ring Expansion Reactions

| Reaction Type | Reagents | Potential Product |

| Robinson Annulation | Methyl vinyl ketone, Base | Fused cyclohexenone derivative |

| Schmidt Ring Expansion | NaN₃, H₂SO₄ | 1-(Furan-3-carbonyl)-1,4-diazepin-5-one |

Cross-Coupling Reactions for Further Functionalization (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the furan ring of this compound. nobelprize.org The Suzuki-Miyaura and Heck reactions are particularly relevant. organic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling:

For a Suzuki-Miyaura coupling, the furan ring would first need to be halogenated, for instance, at the C5 position as described in section 3.3.1. The resulting 1-((5-bromofuran-3-yl)carbonyl)piperidin-4-one could then be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. This would introduce a new substituent at the C5 position of the furan ring.

Heck Reaction:

The Heck reaction allows for the arylation or vinylation of alkenes. While the furan ring itself is not an alkene in the traditional sense for a Heck reaction, derivatives of furan can participate. For example, a Heck-type reaction could be performed on a di-hydro-furan derivative of the parent compound. rsc.orgresearchgate.netmdpi.com More directly, if a halogen is introduced onto the furan ring, it can act as the halide partner in a Heck reaction with an alkene.

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst/Reagents | Potential Product |

| Suzuki-Miyaura | 1-((5-Bromofuran-3-yl)carbonyl)piperidin-4-one, Phenylboronic acid | Pd(PPh₃)₄, Base | 1-((5-Phenylfuran-3-yl)carbonyl)piperidin-4-one |

| Heck | 1-((5-Bromofuran-3-yl)carbonyl)piperidin-4-one, Styrene | Pd(OAc)₂, Base | 1-((5-Styrylfuran-3-yl)carbonyl)piperidin-4-one |

Role As a Chemical Intermediate and Scaffold in Complex Molecule Synthesis

Precursor in the Synthesis of Nitrogen Heterocycle Libraries

The structure of 1-(Furan-3-carbonyl)piperidin-4-one is inherently suited for serving as a precursor in the generation of diverse libraries of nitrogen-containing heterocycles. The piperidin-4-one ring contains a reactive ketone functionality, which acts as a synthetic handle for a multitude of chemical transformations. This ketone can readily participate in reactions such as reductive aminations, Wittig reactions, and various condensation reactions, allowing for the introduction of a wide array of substituents and the formation of new ring systems.

For instance, the ketone can be converted to an oxime, which can then undergo rearrangement or reduction to introduce amino functionalities. Furthermore, spirocyclic systems, which are of great interest in drug discovery for their conformational rigidity and novel chemical space, can be accessed through reactions at the ketone position. The furan (B31954) ring and the tertiary amide offer additional points for chemical modification, further expanding the diversity of the resulting heterocyclic library. This synthetic flexibility enables the rapid generation of numerous analogues for screening in various biological assays.

Building Block in the Development of New Chemical Entities

As a bifunctional building block, this compound provides a robust and pre-functionalized core for incorporation into larger, more elaborate molecules. Chemists can utilize either the furan or the piperidine (B6355638) moiety as a starting point for synthetic elaboration. The furan-3-carboxylic acid portion, once coupled to the piperidin-4-one, presents a stable amide bond, while the ketone on the piperidine ring remains available for further reactions.

Application as a Scaffold in Medicinal Chemistry Research (Pre-clinical Focus)

In the landscape of pre-clinical medicinal chemistry, this compound serves as an exemplary scaffold. A scaffold is a central molecular framework that provides a specific three-dimensional orientation for appended functional groups, which in turn interact with biological targets such as enzymes or receptors.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, aiming to understand how modifications to a chemical structure affect its biological activity. The this compound scaffold is an ideal candidate for such investigations. Researchers can systematically synthesize analogues by introducing a variety of substituents at different positions on both the furan and piperidine rings.

For example, the furan ring can be substituted at the 2, 4, or 5-positions to probe electronic and steric effects. Similarly, the piperidine ring can be modified, often by converting the ketone to other functional groups and attaching different side chains. The biological activity of each new analogue is then tested, and the results are compiled to build a comprehensive SAR profile. This data-driven process guides the rational design of subsequent generations of compounds with improved potency, selectivity, and pharmacokinetic properties. While specific, detailed SAR data tables for this exact scaffold are not broadly available in the public domain, the principles of its application in such studies are well-established within the medicinal chemistry community.

Scaffold for Pharmacophore Development

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. The this compound scaffold possesses several key features that make it a valuable template for pharmacophore modeling. These include:

Hydrogen Bond Acceptors: The oxygen atom in the furan ring, the carbonyl oxygen of the amide, and the ketone oxygen.

Hydrogen Bond Donor: The N-H group if the piperidone is further functionalized into a secondary amine.

Aromatic/Hydrophobic Regions: The furan ring provides an aromatic surface for potential π-stacking interactions, while the piperidine ring offers a non-polar, hydrophobic character.

Medicinal chemists can use this scaffold as a starting point to design molecules that present these pharmacophoric features in a specific spatial arrangement to match the binding site of a target protein. By decorating the scaffold with appropriate functional groups, they can optimize the compound's interaction with the target, leading to the development of novel therapeutic agents.

Contributions to Agrochemical Research

The structural motifs present in this compound are also of significant interest in the field of agrochemical research. Both furan and piperidine rings are found in a variety of commercially successful pesticides, including fungicides, insecticides, and herbicides. The furan moiety, for instance, is known for its fungicidal properties, while the piperidine ring can impart favorable systemic and translocation properties in plants.

Consequently, derivatives of this compound represent a promising area for the discovery of new agrochemicals. By applying the same principles of analogue synthesis and SAR studies as in medicinal chemistry, researchers can explore the potential of this scaffold to develop novel crop protection agents with improved efficacy, a broader spectrum of activity, and a more favorable environmental profile.

Integration into Material Science Research

The application of furan-containing compounds in material science is a growing field of research, and this compound and its derivatives hold potential in this area. The furan ring is particularly notable for its ability to participate in reversible Diels-Alder reactions, a powerful tool for creating dynamic and responsive materials.

This chemistry could allow for the incorporation of the furan-amide structure into polymer backbones, leading to the development of self-healing polymers, recyclable thermosets, and stimuli-responsive materials. The amide and ketone functionalities could also contribute to the material's properties through hydrogen bonding, influencing factors such as thermal stability, mechanical strength, and adhesion. While still an emerging application, the unique chemical reactivity of the furan moiety within this scaffold opens up intriguing possibilities for the design of advanced functional materials.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the molecule. Through the analysis of one-dimensional and two-dimensional spectra, the connectivity and spatial relationships of the hydrogen and carbon atoms can be unequivocally established.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in 1-(Furan-3-carbonyl)piperidin-4-one.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the furan (B31954) ring and the piperidin-4-one ring. The furan protons typically appear in the aromatic region, with characteristic chemical shifts and coupling constants. The piperidine (B6355638) protons exhibit signals in the aliphatic region, often as complex multiplets due to spin-spin coupling with adjacent protons. The presence of the amide bond induces a chemical shift difference between the piperidine protons at the C2/C6 positions and those at the C3/C5 positions.

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each carbon atom. The spectrum is characterized by signals for the two carbonyl carbons (ketone and amide), the olefinic carbons of the furan ring, and the aliphatic carbons of the piperidine ring. The chemical shifts are highly sensitive to the local electronic environment, allowing for the clear distinction between the different carbon types within the molecule.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Furan H-2 | ~8.0 | s |

| Furan H-5 | ~7.4 | t |

| Furan H-4 | ~6.7 | dd |

| Piperidine H-2, H-6 (axial & equatorial) | ~3.6 - 4.2 | m |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O (C-4) | ~207 |

| Amide C=O | ~165 |

| Furan C-2 | ~144 |

| Furan C-5 | ~143 |

| Furan C-3 | ~125 |

| Furan C-4 | ~109 |

| Piperidine C-2, C-6 | ~41, ~46 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons at C2/C3 and C5/C6 of the piperidine ring, confirming their connectivity. A correlation between H-4 and H-5 of the furan ring would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. columbia.edu This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. Each proton signal on the piperidine and furan rings would show a cross-peak to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is arguably the most powerful tool for connecting the different fragments of the molecule. Key HMBC correlations would include the correlation from the furan H-2 and H-4 protons to the amide carbonyl carbon, definitively linking the furan ring to the piperidine nitrogen. Correlations from the piperidine protons (H-2, H-3, H-5, H-6) to the ketone carbonyl (C-4) would confirm the piperidin-4-one structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can provide insights into the conformation of the piperidine ring and the relative orientation of the furan ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for confirming the molecular weight of this compound and for gaining insight into its structure through controlled fragmentation.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. quality-assistance.comnih.gov For this compound (C₁₀H₁₁NO₃), the exact mass can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm, which serves as strong evidence for the compound's identity. nih.gov

Predicted HRMS Data for this compound

| Ion Species | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 194.0812 |

| [M+Na]⁺ | 216.0631 |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. nih.gov This provides detailed information about the molecule's connectivity and helps to piece together its structure. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For this compound, key fragmentation pathways would likely involve the cleavage of the amide and C-C bonds adjacent to the ketone. libretexts.orgmiamioh.edu

A primary fragmentation would be the cleavage of the amide bond, leading to the formation of the furan-3-carbonyl cation (m/z 95) and the neutral piperidin-4-one radical. Another characteristic fragmentation is the alpha-cleavage adjacent to the ketone group within the piperidine ring.

Plausible MS/MS Fragmentation Pathways

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

|---|---|---|

| 194.08 | 95.01 | [Furan-3-carbonyl]⁺ |

| 194.08 | 166.08 | Loss of CO |

| 95.01 | 67.02 | Loss of CO from furanoyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.uk These two techniques are often complementary.

For this compound, the IR and Raman spectra would be dominated by the stretching vibrations of the two carbonyl groups. The ketone C=O stretch is expected at a higher wavenumber compared to the amide C=O stretch, due to the electronic effects of the adjacent nitrogen atom in the amide. Other key vibrational modes include the C-O-C and C=C stretching of the furan ring, and the C-N stretching of the amide. nih.govglobalresearchonline.netnih.gov

Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone | C=O Stretch | ~1720 |

| Amide | C=O Stretch | ~1645 |

| Furan Ring | C=C Stretch | ~1580, ~1510 |

| Furan Ring | C-O-C Stretch | ~1150 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While specific crystallographic data for this compound is not widely available in published literature, the analysis of related piperidin-4-one structures provides a strong indication of the expected structural features. chemrevlett.com Typically, the piperidine ring in such compounds adopts a chair conformation, as this arrangement minimizes steric strain. chemrevlett.com For instance, studies on N-acyl-2,6-diphenylpiperidin-4-ones have confirmed the chair conformation of the piperidine ring through X-ray diffraction.

The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined. Key crystallographic parameters obtained from such an analysis include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice.

Table 1: Representative Crystallographic Data for Substituted Piperidin-4-one Derivatives

| Compound | Crystal System | Space Group | Key Conformational Feature |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one chemrevlett.com | Not Specified | Not Specified | Piperidine ring in a chair conformation. chemrevlett.com |

| 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one chemrevlett.com | Orthorhombic | Not Specified | Piperidine ring in a twist boat conformation. chemrevlett.com |

| 3,5-dimethyl-2,6-diphenyl-1-propionyl-piperidin-4-one chemrevlett.com | Not Specified | Not Specified | Piperidine ring in a slightly disordered twist-boat conformation. chemrevlett.com |

This table presents data for related compounds to illustrate the application of X-ray crystallography in determining the conformation of piperidin-4-one derivatives. Specific data for this compound is not available.

The conformational analysis of this compound would also consider the orientation of the furan-3-carbonyl group relative to the piperidine ring. The amide bond connecting these two moieties can exhibit rotational isomerism (E/Z conformation), which can be definitively established by X-ray crystallography.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds (if enantiomers are studied)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. photophysics.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. photophysics.com Since this compound is an achiral molecule, it does not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for example, by substitution on the piperidine or furan ring, the resulting enantiomers could be distinguished and characterized using CD spectroscopy. The CD spectrum of a chiral molecule is highly sensitive to its absolute configuration and conformation in solution. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other.

The application of CD spectroscopy would be relevant in the following hypothetical scenarios:

Asymmetric Synthesis: If this compound were to be used as a scaffold for the synthesis of chiral derivatives, CD spectroscopy would be an invaluable tool for determining the enantiomeric purity and absolute configuration of the products.

Chiral Resolution: In the case of a racemic mixture of a chiral derivative, CD spectroscopy could be used to monitor the efficiency of chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC). mdpi.commdpi.com

The CD spectrum provides information about the secondary structure of proteins and the conformation of small chiral molecules. For a chiral derivative of this compound, the CD spectrum would be influenced by the electronic transitions of the furan and carbonyl chromophores within the chiral environment.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in detailing the electronic properties of 1-(Furan-3-carbonyl)piperidin-4-one.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the geometry of molecules. For compounds analogous to this compound, calculations are commonly performed using the B3LYP functional with a basis set such as 6-311++G(d,p) or 6-31+G(d,p). researchgate.netresearchgate.netnih.gov These calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles.

DFT also allows for the calculation of various reactivity parameters, known as global reactivity descriptors. These parameters, derived from the energies of the frontier molecular orbitals, help to quantify the chemical reactivity and stability of the molecule. Key descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). For instance, a higher chemical hardness, calculated from the HOMO-LUMO energy gap, suggests greater stability and lower reactivity. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Piperidin-4-one Derivative Data derived from analogous structures reported in the literature.

| Parameter | Bond/Angle | Typical Value |

| Bond Length (Å) | C=O (Piperidone) | ~1.22 Å |

| C=O (Amide) | ~1.24 Å | |

| C-N (Amide) | ~1.37 Å | |

| C-O (Furan) | ~1.36 Å | |

| Bond Angle (°) | O-C-N (Amide) | ~121° |

| C-N-C (Piperidine) | ~118° | |

| Dihedral Angle (°) | Furan-Carbonyl Torsion | Variable (planar/non-planar) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A small HOMO-LUMO gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, while the LUMO would likely be distributed over the electron-deficient carbonyl groups. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Typical FMO Parameters for Piperidin-4-one and Furan Derivatives Values are illustrative and based on similar compounds found in the literature. researchgate.netnih.gov

| Parameter | Value (eV) |

| EHOMO | ~ -6.5 to -7.5 |

| ELUMO | ~ -1.0 to -2.0 |

| Energy Gap (ΔE) | ~ 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting its reactive behavior and intermolecular interactions. researchgate.net

For this compound, the MEP map would show negative potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the two carbonyl groups. These regions represent the most likely sites for electrophilic attack. Conversely, positive potential (blue) would be found around the hydrogen atoms, particularly the N-H group if the piperidine (B6355638) nitrogen were protonated, indicating sites for nucleophilic attack. researchgate.netresearchgate.net Such analysis provides crucial insights into how the molecule might interact with biological receptors or other reactants. nih.govresearchgate.net

Conformational Analysis and Potential Energy Surface (PES) Mapping

The three-dimensional structure of this compound is not rigid. The piperidin-4-one ring can adopt several conformations, most commonly a chair, distorted chair, or boat form. nih.govnih.gov Furthermore, there is rotational freedom around the single bond connecting the furan ring to the carbonyl carbon of the amide group.

Conformational analysis, often aided by Potential Energy Surface (PES) scans, is used to determine the most stable, low-energy conformations of the molecule. researchgate.net A PES scan involves systematically changing specific dihedral angles and calculating the energy at each point to map out the energy landscape. researchgate.netrsc.org For this molecule, key dihedral angles would include those defining the piperidine ring pucker and the angle of rotation between the furan and carbonyl planes. Studies on related furan-carbonyl compounds show that the orientation of the carbonyl group relative to the furan ring can be either O,O-cis or O,O-trans, with steric and electronic factors determining the preference. psu.edu

Molecular Dynamics (MD) Simulations for Structural Dynamics

While quantum calculations provide information on static structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. psu.edu An MD simulation would model the movements of every atom in this compound, often in the presence of a solvent like water, by solving Newton's equations of motion.

These simulations can reveal how the molecule flexes, vibrates, and changes its conformation in a realistic environment. MD is particularly useful for exploring the transitions between different conformational states identified in PES mapping and understanding how solvent molecules interact with different parts of the compound. While specific MD studies on this exact molecule are scarce, the methodology has been applied to related systems to understand everything from structural stability to pyrolysis processes in furan-based resins. psu.edunih.gov

Molecular Docking Studies with Biological Targets (e.g., enzymes, receptors – strictly non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme or protein). epa.gov This method is crucial in drug discovery and chemical biology for hypothesizing how a small molecule might interact with a biological target on a molecular level.

For this compound, non-clinical docking studies could be performed against various enzymes to explore potential interactions. The molecule possesses several features that could engage in binding, including hydrogen bond acceptors (the carbonyl oxygens) and a flexible piperidine ring that can adapt its conformation to fit into a binding pocket. nih.gov For instance, similar heterocyclic scaffolds have been docked against targets like cyclooxygenase (COX) enzymes or various kinases. nih.gov The results of a docking simulation include a predicted binding pose and a scoring function that estimates the binding affinity, providing a theoretical basis for the molecule's potential biological interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology for developing such models can be illustrated through studies on structurally related furan-piperidine derivatives.

A common approach to QSAR model development involves several key steps:

Data Set Selection: A series of structurally similar compounds with experimentally determined biological activities (e.g., inhibitory concentrations like IC₅₀) is compiled. For instance, a study on furan-pyrazole piperidine derivatives with Akt1 inhibitory activity serves as a relevant example. tandfonline.comnih.gov

Molecular Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical (3D), and electronic properties.

Descriptor Selection: To avoid overfitting and to build a robust model, a subset of the most relevant descriptors is selected. Techniques like genetic algorithms (GA) are often employed to identify the descriptors that have the most significant correlation with the biological activity. tandfonline.comresearchgate.net

Model Building: Using the selected descriptors, a mathematical model is constructed. Multiple Linear Regression (MLR) is a common method where the biological activity is expressed as a linear function of the chosen descriptors. tandfonline.comresearchgate.net

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed through internal and external validation techniques. nih.govtandfonline.com Internal validation may involve methods like leave-one-out cross-validation (Q²), while external validation uses a separate set of compounds (test set) that were not used in the model development. tandfonline.comtandfonline.com

A hypothetical QSAR study on a series of furan-piperidine derivatives might yield a model that links specific structural features to their observed activity. For example, the presence of certain substituents on the furan or piperidine ring could be identified as being crucial for enhancing or diminishing the biological effect.

To illustrate the type of data used in such studies, the following interactive table presents a selection of furan-pyrazole piperidine derivatives and their corresponding experimental inhibitory concentrations (IC₅₀) against the Akt1 kinase, similar to those used in published QSAR studies. tandfonline.com

| Compound | Structure | IC₅₀ (nM) for Akt1 |

| Derivative 1 | R1=H, R2=CH₃ | 150 |

| Derivative 2 | R1=Cl, R2=CH₃ | 85 |

| Derivative 3 | R1=H, R2=C₂H₅ | 120 |

| Derivative 4 | R1=F, R2=C₂H₅ | 70 |

| Derivative 5 | R1=Br, R2=CH₃ | 95 |

This table is illustrative and based on data from studies on furan-pyrazole piperidine derivatives, not this compound itself.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed steps of chemical reactions, including the identification of transition states and intermediates. For this compound, understanding its reaction mechanisms is crucial for optimizing its synthesis and predicting its metabolic fate. The furan moiety, in particular, can participate in a variety of reactions.

Computational approaches, primarily based on Density Functional Theory (DFT), are employed to map out the potential energy surface of a reaction. This allows for the calculation of activation energies and reaction energies for different possible pathways.

Key reaction types involving the furan ring that can be studied computationally include:

Electrophilic Substitution: The electron-rich furan ring is susceptible to attack by electrophiles. Computational models can predict the most likely site of substitution (e.g., C2 or C5 position of the furan ring) by analyzing the charge distribution and frontier molecular orbitals. numberanalytics.com

Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions. numberanalytics.comrsc.org Computational studies can elucidate the stereoselectivity and regioselectivity of these reactions, as well as the energetic barriers associated with them. rsc.org For instance, the reactivity and selectivity of substituted furans in Diels-Alder reactions have been computationally explored, providing insights into the influence of substituents. rsc.org

Ring-Opening Reactions: The furan ring can undergo ring-opening under certain conditions. Computational modeling can help to understand the mechanism of such transformations, which are valuable in synthetic chemistry for generating acyclic compounds with multiple functional groups. numberanalytics.com

A computational study on a reaction involving this compound would typically involve the following steps:

Geometry Optimization: The 3D structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states).

Energy Profile Construction: The relative energies of all species along the reaction coordinate are calculated to construct a reaction energy profile, which visually represents the energy changes throughout the reaction.

Analysis of Electronic Structure: Properties such as charge distribution, molecular orbitals, and bond orders are analyzed to gain a deeper understanding of the bonding changes that occur during the reaction.

Through these computational investigations, a detailed, step-by-step understanding of the reaction mechanism at the molecular level can be achieved.

Biological and Pharmacological Research Applications Excluding Clinical Human Data

In Vitro Enzyme Inhibition Studies and Mechanistic Insights

There is no specific data available in the public domain detailing in vitro studies on the inhibition of any enzymes by 1-(Furan-3-carbonyl)piperidin-4-one. Research on related furan-containing molecules shows activity against enzymes like urease and dipeptidyl peptidase-IV, but these findings cannot be directly attributed to the subject compound. researchgate.net

Receptor Binding Assays and Target Identification Research (In Vitro)

No published receptor binding assays or target identification studies were found for this compound. While related piperidine-based compounds have been investigated for their affinity to various receptors, such as sigma and NMDA receptors, no such data exists for this specific molecule. nih.gov

Cell-Based Assays and Cell Line Studies

In Vitro Cytotoxicity Evaluation on Cancer Cell Lines (Mechanistic)

There is an absence of published research on the in vitro cytotoxic effects of this compound against any cancer cell lines. Studies on other piperidin-4-one derivatives have demonstrated cytotoxic potential, but this cannot be extrapolated.

Cellular Pathway Modulation Studies

No information is available regarding the modulation of any cellular pathways by this compound.

Antimicrobial Activity Research (In Vitro)

Specific data on the in vitro antimicrobial (antibacterial or antifungal) activity of this compound is not present in the available literature. The broader classes of furan (B31954) and piperidine (B6355638) derivatives have been extensively studied for such properties, but results for this compound are absent. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

While the standard synthesis of 1-(Furan-3-carbonyl)piperidin-4-one likely involves the acylation of piperidin-4-one with a furan-3-carbonyl derivative vulcanchem.com, future research will focus on developing more efficient, cost-effective, and environmentally benign synthetic methodologies. Modern organic synthesis emphasizes atom economy, one-pot procedures, and the use of green solvents.

Key areas for development include:

Cascade Reactions: Designing multi-step reactions that occur in a single pot, such as an α-imino carbene-initiated cascade involving 1,2-aryl/alkyl migration and annulation, could provide rapid access to highly substituted piperidin-4-one cores. acs.orgnih.gov

Green Solvents: The use of deep eutectic solvents (DES), such as those based on glucose-urea, has been shown to be effective for synthesizing other piperidin-4-one derivatives and represents a significant step towards sustainable chemistry. asianpubs.org

Biomass-to-Chemical Pipelines: Investigating routes from abundant biomass-derived platform chemicals like furfural (B47365) could offer a renewable pathway to the furan (B31954) moiety and subsequently the entire molecule. nih.gov Catalytic systems enabling direct amination and ring formation from such precursors are at the forefront of this research. nih.gov

| Synthetic Strategy | Description | Potential Advantage |

| Cascade Reactions | A sequence of intramolecular reactions initiated by a single event, forming multiple bonds in one operation. nih.gov | High efficiency, reduced purification steps, rapid complexity generation. acs.org |

| Green Solvents | Utilizing biodegradable and low-toxicity solvents like deep eutectic solvents (DES) as the reaction medium. asianpubs.org | Environmentally friendly, potentially lower cost, improved safety. asianpubs.org |

| Catalytic Routes from Biomass | Conversion of platform molecules like furfural into the target structure using specialized catalysts. nih.gov | Utilizes renewable feedstocks, reduces reliance on fossil fuels. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor instead of a batch process. | Enhanced control over reaction parameters, improved safety for hazardous reactions, and easier scalability. |

Exploration of Uncharted Chemical Transformations and Derivatizations

The inherent reactivity of the furan and piperidinone moieties provides fertile ground for novel chemical transformations. The ketone of the piperidinone is a key handle for derivatization, while the furan ring offers unique reactivity.

Future explorations may include:

Targeted Derivatization for Analysis: The piperidine (B6355638) nitrogen can be functionalized with tags, such as N-(4-aminophenyl)piperidine, to significantly enhance detection sensitivity in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov This approach could be adapted to create derivatives of this compound for metabolomics or other high-sensitivity screening applications.

Furan Ring Transformations: The furan nucleus can participate in various reactions, including cycloadditions and metal-catalyzed couplings. researchgate.net For instance, palladium-catalyzed coupling of furanones with alkynyltrifluoroborates can yield 4-alkynylfuranones, a transformation that could be explored with the subject compound to introduce new vectors for chemical diversification. researchgate.net

Reductive Amination: The ketone can be converted into a diverse array of substituted amines via reductive amination, a robust and widely used transformation for building molecular libraries.

Expansion into Complex Polycyclic and Spirocyclic Systems

There is a significant trend in medicinal chemistry to "escape from flatland" by creating more three-dimensional and structurally complex molecules, which often exhibit improved interactions with biological targets. mdpi.com The piperidin-4-one core is an ideal starting point for the synthesis of spirocyclic and other polycyclic systems. mdpi.comwhiterose.ac.uk

Promising strategies include:

Intramolecular Cyclizations: The ketone functionality can serve as an anchor point for intramolecular reactions, such as the Dieckmann cyclization or Heck reactions, to form fused ring systems. whiterose.ac.ukresearchgate.net

Palladium-Catalyzed Cycloadditions: Enantioselective Pd-hydride-catalyzed cycloaddition of 1,3-enynes to cyclic C-H bonds is a powerful method for constructing spirocycles in a single, atom-economic step. nih.gov The piperidinone ring of this compound could potentially serve as the cyclic nucleophile in such reactions.

Multi-component Reactions: Three-component 1,3-dipolar cycloadditions have been used to generate spirooxindolopyrrolidine-embedded piperidinones, demonstrating a pathway to rapidly assemble complex spirocyclic architectures. mdpi.com

The synthesis of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold has been achieved in five steps, showcasing the feasibility of building intricate spiro systems from piperidinone precursors. rsc.org

Advanced Applications in Supramolecular Chemistry

Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions. The functional groups within this compound—specifically the furan oxygen, amide carbonyl, and piperidine nitrogen—are all potential hydrogen bond acceptors or donors and metal coordination sites. This makes the molecule a candidate for use as a building block (a "tecton") in supramolecular assemblies. Future research could explore its use in forming metal-organic frameworks (MOFs), hydrogen-bonded networks, or even as a guest molecule within larger host systems like tetrahedral capsules, which can act as catalysts for reactions in water. unime.it

Integration with Automated Synthesis and High-Throughput Screening Platforms

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large numbers of compounds. chemdiv.com The structure of this compound is well-suited for this paradigm. Its core can be considered a scaffold, and the reactive ketone and potentially reactive sites on the furan ring allow for combinatorial derivatization.

Future work will likely involve:

Library Synthesis: Using the scaffold to create large libraries of related compounds by reacting it with a diverse set of building blocks. The versatility of similar spiropiperidine scaffolds for library synthesis has already been demonstrated. rsc.org

Automated Platforms: Employing robotic systems for the parallel synthesis and purification of these derivatives, which dramatically accelerates the discovery process.

High-Throughput Screening (HTS): Screening the resulting compound libraries against a wide range of biological targets or for specific material properties. chemdiv.com

Refinement of Computational Predictive Models for De Novo Design

Computer-aided drug design (CADD) is an indispensable tool for modern chemical research. nih.govmdpi.com Instead of relying solely on trial-and-error synthesis, computational models can predict the properties of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis.

For this compound derivatives, this involves:

Molecular Docking: Simulating how different derivatives bind to the active site of a target protein to predict binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations: Simulating the movement of the compound within the protein's binding pocket over time to assess the stability of the interaction. nih.gov

Binding Energy Calculations: Using methods like MM-GBSA and MM-PBSA to provide a more quantitative estimate of binding affinity. nih.govmdpi.com

Recent in-silico studies on furan-1,3,4-oxadiazole derivatives have successfully used these techniques to identify potent inhibitors of human tyrosinase, providing a clear blueprint for how such methods could be applied to derivatives of this compound. nih.govmdpi.com

| Computational Technique | Purpose | Finding |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target. mdpi.com | Furan-containing compounds showed higher predicted binding affinities than a standard inhibitor. nih.gov |

| Molecular Dynamics (MD) Simulation | Assesses the stability of the ligand-protein complex over time. nih.gov | Lead compounds remained stable in the active sites during simulations of up to 100 ns. nih.govmdpi.com |

| MM-GBSA/MM-PBSA | Calculates the free energy of binding for a more accurate affinity prediction. mdpi.com | Confirmed the strong binding energies suggested by initial docking studies. nih.gov |

Potential in Probe Development for Biological Research

Chemical probes are molecules designed to interact with a specific biological target, allowing researchers to study its function. The this compound scaffold can be modified to serve as a chemical probe. This could involve attaching a reporter group (like a fluorescent dye or a biotin (B1667282) tag) or a reactive group for covalent labeling. As demonstrated with N-(4-aminophenyl)piperidine derivatization for improving analytical detection, the core structure is amenable to the addition of functional tags that can report on a molecule's location or interactions. nih.gov Such probes would be invaluable tools for chemical biology, enabling the visualization and quantification of target engagement in cells and tissues.

Development of Analytical Methods for Research Scale Detection and Quantification

The advancement of research involving novel chemical entities like this compound necessitates the parallel development of robust and reliable analytical methods. These methods are crucial for monitoring reaction progress, assessing purity, ensuring stability, and conducting quantitative studies in various research contexts. While specific validated methods for this compound are not extensively documented in public literature, the development would logically follow established principles for analyzing similar heterocyclic ketones. The primary approaches would likely involve chromatographic and spectroscopic techniques, tailored to the physicochemical properties of the compound.

Chromatographic Methods